4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-
Description
Crystallographic Analysis of Tautomeric Forms
The crystallographic analysis of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl- reveals critical information about its tautomeric preferences and solid-state structure. The compound exists in multiple tautomeric forms, with the most stable form being the 4-one tautomer rather than the corresponding 4-hydroxy variant. Single crystal X-ray diffraction studies have confirmed that the electron density distribution strongly supports the ketone form, with the carbon-oxygen bond length measuring 1.23 ± 0.01 Å, which is consistent with a typical sp² carbon-oxygen double bond found in ketones and aldehydes. This bond length is significantly different from the aromatic carbon-oxygen bond length of 1.36 Å that would be expected for phenolic compounds, providing definitive evidence for the ketone tautomer.
The pyrazolopyrimidine ring system exhibits remarkable planarity in the solid state, with root mean square deviations for fitted atoms being typically 0.011 Å. This planarity is crucial for the compound's electronic properties and potential biological activity. The two phenyl rings attached to the heterocyclic core demonstrate specific orientational preferences, forming dihedral angles with the fused ring system that range from 83.35° to 86.93°. These nearly perpendicular orientations of the phenyl groups relative to the central heterocyclic system have important implications for molecular packing and intermolecular interactions.
Crystallographic data indicates that molecules in the solid state form supramolecular assemblies through various non-covalent interactions. The crystal packing is stabilized by carbon-hydrogen to π interactions that connect molecules into supramolecular layers. These intermolecular interactions contribute significantly to the overall stability of the crystal structure and influence the compound's physical properties such as melting point and solubility characteristics.
Nuclear Magnetic Resonance Spectroscopic Profiling of Proton Environments
Nuclear Magnetic Resonance spectroscopy provides detailed insights into the proton environments within 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-, revealing distinct chemical shifts that correspond to different structural features. Proton Nuclear Magnetic Resonance analysis shows characteristic signals for the aromatic protons of both the heterocyclic core and the pendant phenyl rings. The pyrazole proton typically appears as a singlet in the aromatic region, while the phenyl protons contribute to complex multipets in the 7.0-8.0 parts per million range.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals equally important structural information, with the carbonyl carbon appearing at approximately 160-170 parts per million, consistent with the ketone tautomeric form. The carbon atoms of the fused ring system exhibit distinct chemical shifts that reflect their electronic environments, with the pyrazole carbon appearing at different positions compared to the pyrimidine carbons. The phenyl carbons contribute additional signals in the aromatic region, with the ipso carbons showing characteristic downfield shifts due to their attachment to the nitrogen-containing heterocycle.
Nitrogen-15 Nuclear Magnetic Resonance spectroscopy, when available, provides crucial information about the nitrogen environments within the molecule. The chemical shifts of the four nitrogen atoms in the structure show significant differences that reflect their distinct chemical environments. The nitrogen atoms in the pyrazole ring exhibit different chemical shifts compared to those in the pyrimidine ring, and these differences help confirm the tautomeric form and electronic structure of the compound.
The vicinal coupling constants observed in proton Nuclear Magnetic Resonance spectra provide additional structural information. The coupling between protons on adjacent carbons in the heterocyclic system typically ranges from 2.6 to 3.6 Hertz, depending on the specific substitution pattern and tautomeric form. These coupling patterns are diagnostic for the structural assignment and help differentiate between possible tautomeric forms.
X-ray Diffraction Studies on Polymorphic Modifications
X-ray diffraction studies have revealed important information about the polymorphic behavior of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-. The compound exhibits the ability to crystallize in different crystal forms, each with distinct packing arrangements and intermolecular interactions. Single crystal X-ray diffraction analysis has confirmed the three-dimensional molecular structure and provided precise bond lengths, bond angles, and torsion angles within the molecule.
The crystal structure determination reveals that the compound crystallizes with specific space group symmetry, and the unit cell parameters have been accurately determined through diffraction studies. The molecular geometry within the crystal structure shows that the pyrazolopyrimidine core maintains its planar configuration, while the phenyl substituents adopt specific orientations that optimize crystal packing efficiency and intermolecular interactions.
Powder X-ray diffraction studies complement the single crystal analysis by providing information about bulk crystalline materials and potential polymorphic modifications. Different crystallization conditions, including solvent choice, temperature, and cooling rate, can lead to the formation of distinct polymorphic forms with different diffraction patterns. These polymorphic modifications may exhibit different physical properties such as solubility, stability, and melting points, which are important considerations for practical applications.
The intermolecular interactions observed in the crystal structures include hydrogen bonding patterns, π-π stacking interactions between aromatic rings, and van der Waals contacts. These interactions contribute to the overall stability of the crystal lattice and influence the compound's solid-state properties. The analysis of these interactions provides insights into the factors governing crystal packing and polymorphic behavior.
Computational Modeling of Electronic Structure
Computational studies using density functional theory methods have provided detailed insights into the electronic structure of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-. Calculations performed at the B3LYP/6-311++G(d,p) level of theory have successfully modeled the geometrical parameters and electronic properties of the compound. These computational approaches accurately reproduce experimentally observed bond lengths, bond angles, and other structural features, validating the theoretical methods used.
The electronic structure calculations reveal important information about the molecular orbital distributions and energy levels within the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the compound's electronic properties and potential reactivity patterns. The electron density distributions calculated through these methods help explain the observed tautomeric preferences and the stability of the ketone form over alternative tautomeric structures.
Computational modeling has also addressed the relative energies of different tautomeric forms, confirming that the 4-one tautomer is significantly more stable than the corresponding 4-hydroxy form. These calculations show that intramolecular proton migration between tautomeric forms requires substantial activation energy, explaining the predominance of the ketone form under normal conditions. The energy differences between tautomers are typically on the order of several kilocalories per mole, making spontaneous tautomerization energetically unfavorable.
The computational analysis extends to the investigation of intermolecular interactions and crystal packing arrangements. Theoretical calculations can predict the preferred orientations of molecules in the solid state and estimate the energies of various intermolecular interactions. These predictions complement experimental crystallographic studies and provide additional understanding of the factors governing solid-state behavior.
Molecular electrostatic potential maps generated through computational methods reveal the distribution of electron density across the molecule surface, highlighting regions of high and low electron density that are important for intermolecular interactions. These maps help predict potential sites for hydrogen bonding, electrostatic interactions, and other non-covalent interactions that influence crystal packing and molecular recognition processes.
| Computational Parameter | Method/Value | Reference |
|---|---|---|
| Theoretical Level | B3LYP/6-311++G(d,p) | |
| Tautomer Stability | 4-one > 4-hydroxy | |
| Bond Length Accuracy | ±0.01 Å | |
| Activation Energy | Several kcal/mol |
Properties
IUPAC Name |
1,6-diphenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c22-17-14-11-18-21(13-9-5-2-6-10-13)16(14)19-15(20-17)12-7-3-1-4-8-12/h1-11H,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOKEAVUQRYZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567276 | |
| Record name | 1,6-Diphenyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130925-67-6 | |
| Record name | 1,6-Diphenyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-step Cyclization via Pyrazolooxazine Intermediate
One prominent synthetic route involves the formation of a pyrazolooxazine intermediate followed by hydrazine-mediated cyclization:
- Step 1: Reaction of ethyl (ethoxymethylene)cyanoacetate with phenylhydrazine to form an aminoester intermediate.
- Step 2: Hydrolysis of the aminoester with alcoholic sodium hydroxide, followed by neutralization to yield the corresponding carboxylic acid.
- Step 3: Refluxing the acid with acetic anhydride produces 6-methyl-1-phenyl-2,3-dihydropyrazolo[3,4-d]oxazin-4(1H)-one (pyrazolooxazine).
- Step 4: Condensation of the pyrazolooxazine with hydrazine hydrate affords the key intermediate 5-amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Method A).
An alternative method (Method B) involves acetylation of the aminoester intermediate before cyclization with hydrazine hydrate to yield the target compound.
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | Ethyl (ethoxymethylene)cyanoacetate + Phenylhydrazine | Aminoester intermediate | Base reaction |
| 2 | Alcoholic NaOH, neutralization | Carboxylic acid | Hydrolysis step |
| 3 | Acetic anhydride, reflux | Pyrazolooxazine (6-methyl-1-phenyl-2,3-dihydro derivative) | Cyclization |
| 4 | Hydrazine hydrate, condensation | 5-Amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Key intermediate (target core) |
Reaction of Monopotassium Salt with Phenacyl Chlorides Followed by Cyclization
Another approach involves:
- Preparation of the monopotassium salt of 1,5,6,7-tetrahydro-1-phenyl-6-thioxo-4H-pyrazolo[3,4-d]pyrimidin-4-one.
- Refluxing this salt with substituted phenacyl chlorides in ethanol to yield 1,5-dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives.
- Further cyclization of these intermediates using polyphosphoric acid or concentrated sulfuric acid under controlled temperature conditions to obtain fused heterocyclic derivatives.
This method demonstrates versatility in introducing various substituents at the 6-position and subsequent ring closure to form fused systems.
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | Monopotassium salt + substituted phenacyl chloride, reflux in ethanol | 1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio] derivatives | Nucleophilic substitution |
| 2 | Polyphosphoric acid (140°C) or H2SO4 (rt) | Cyclized fused heterocycles | Ring closure via acid catalysis |
Tandem Aza-Wittig and Annulation Reactions
A novel and efficient regioselective synthesis involves:
- Tandem aza-Wittig reaction of iminophosphorane intermediates with aromatic isocyanates.
- Subsequent annulation with hydrazine to form 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives.
- These intermediates can further react with triethyl orthoformate to yield pyrazolo[3,4-d]triazolo[1,5-a]pyrimidin-4-ones.
Yields range from 52% to 92%, and the method allows structural diversity with high regioselectivity.
One-Pot Two-Component Microwave-Assisted Synthesis
A more recent advancement includes:
- One-pot reaction of 5-amino-1-phenyl-3-substituted-1H-pyrazole-4-carboxamides with ortho esters.
- Microwave irradiation under solvent-free conditions with silica gel as a catalyst.
- This method provides efficient access to pyrazolo[3,4-d]pyrimidin-4-one derivatives with good yields and reduced reaction times.
This approach is advantageous for green chemistry and rapid synthesis.
Other Notable Methods
- Reaction of ethyl 2-cyano-3-ethoxyacrylate with aryl hydrazines in ethanol at 80°C to form ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates.
- Cyclization using methyl cyanoformate and acid catalysis to form ester intermediates.
- Hydrolysis with lithium hydroxide in methanol/water mixture to yield pyrazolo[3,4-d]pyrimidin-4-one-6-carboxylic acid derivatives.
This method highlights flexibility in functional group transformations leading to pyrazolo[3,4-d]pyrimidine cores.
Comparative Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The hydrazine-mediated cyclization of pyrazolooxazine intermediates (Method 1) is a classical approach that provides access to the pyrazolo[3,4-d]pyrimidin-4-one core with control over substitution patterns.
- Acid-catalyzed cyclizations (Method 2) using polyphosphoric acid or sulfuric acid enable the formation of fused heterocyclic systems, expanding structural diversity and potential bioactivity.
- Tandem aza-Wittig and annulation reactions (Method 3) offer regioselectivity and good yields, with the ability to further derivatize the core structure, useful for antifungal and other biological activity studies.
- Microwave-assisted one-pot methods (Method 4) reduce reaction times and solvent use, aligning with green chemistry principles, and are suitable for rapid library synthesis.
- The stepwise synthesis involving cyanoacrylate and aryl hydrazines (Method 5) allows for the introduction of carboxylic acid functionalities, which can be crucial for further derivatization or biological targeting.
Chemical Reactions Analysis
4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents and conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PDE Inhibition
One of the primary applications of 4H-Pyrazolo[3,4-d]pyrimidin-4-one derivatives is their role as phosphodiesterase inhibitors. Phosphodiesterases are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial for various signaling pathways in cells. By inhibiting these enzymes, the compound can enhance the levels of these signaling molecules, leading to several therapeutic effects:
- Treatment of Cardiovascular Diseases : PDE inhibitors are known to improve cardiac function and have been explored in the treatment of heart failure and hypertension.
- Neuroprotective Effects : Research indicates that PDE inhibitors may offer neuroprotective benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders by modulating neuronal signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. This activity is attributed to its ability to interfere with multiple signaling pathways involved in cell growth and survival.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been documented in several studies. By modulating inflammatory mediators and pathways, it may serve as a therapeutic agent for inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Case Studies
Biological Activity
4H-Pyrazolo[3,4-d]pyrimidin-4-one, specifically the 1,5-dihydro-1,6-diphenyl variant, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antifungal activities, supported by various research findings and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 270.30 g/mol
- CAS Number : 21314-17-0
Anticancer Activity
Research has shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer properties. A study highlighted the synthesis of various derivatives that were evaluated for their ability to inhibit cancer cell proliferation. Notably, certain compounds demonstrated enhanced activity against specific cancer cell lines.
| Compound | Cell Line Tested | IC (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 5.2 |
| Compound B | HeLa (Cervical) | 3.8 |
| Compound C | A549 (Lung) | 4.5 |
The structure-activity relationship (SAR) indicated that modifications at the phenyl rings significantly influenced the anticancer efficacy of these compounds .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidines has been extensively studied. A recent investigation evaluated several derivatives for their inhibitory effects on cyclooxygenase (COX) enzymes:
| Compound | COX-2 Inhibition IC (µM) |
|---|---|
| Compound D | 0.04 |
| Compound E | 0.05 |
| Celecoxib (Control) | 0.04 |
These results indicate that certain derivatives are comparable to established anti-inflammatory drugs like celecoxib . The presence of electron-withdrawing groups was found to enhance COX inhibition.
Antifungal Activity
The antifungal properties of this compound class were also evaluated in a series of studies focusing on new derivatives synthesized with various substituents. For instance, a study reported that the introduction of a chloroethyl group at position 5 significantly improved antifungal activity against Candida species:
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Compound F | 12 |
| Compound G | 15 |
These findings suggest that structural modifications can lead to compounds with potent antifungal effects .
Case Studies
- Anticancer Study : A comprehensive study involving a new series of pyrazolo[3,4-d]pyrimidines showed that certain modifications led to a synergistic effect in inhibiting tumor growth in xenograft models. The compounds were tested in vivo and demonstrated significant tumor regression compared to controls .
- Anti-inflammatory Investigation : A detailed assessment using carrageenan-induced paw edema in rats indicated that selected pyrazolo[3,4-d]pyrimidine derivatives exhibited superior anti-inflammatory effects compared to traditional NSAIDs .
- Fungal Resistance Study : Research into the antifungal activity revealed that specific derivatives not only inhibited fungal growth but also demonstrated a unique mechanism of action by disrupting fungal cell wall synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and properties among 1,6-diphenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one and its analogs:
Physicochemical Properties
- Lipophilicity : The diphenyl derivative’s logP value is expected to be higher than the dimethyl analog due to aromatic substituents, reducing aqueous solubility but enhancing membrane permeability.
- Thermal Stability : Bulky phenyl groups may increase melting points compared to methyl-substituted analogs.
Research Findings and Implications
Synthetic Flexibility: The pyrazolo-pyrimidinone scaffold allows modular substitution, enabling tailored physicochemical and biological properties. For example, methyl groups (CAS 5661-00-7) improve solubility, while phenyl groups enhance target affinity .
Biological Relevance : The diphenyl derivative’s dual aromatic system may mimic ATP’s adenine moiety, positioning it as a candidate for tyrosine kinase inhibition (e.g., analogous to imatinib derivatives).
Q & A
Q. What are the standard synthetic routes for 1,5-dihydro-1,6-diphenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate can be refluxed with formamide (HCONH₂, 80%) for 10 hours to form the pyrazolopyrimidine core . Alternatively, reacting 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one with aromatic amines in dry pyridine under reflux for 6 hours introduces substituents at specific positions . Key variables affecting yield include solvent choice (e.g., pyridine vs. DMF), reaction time, and temperature. Recrystallization from solvents like DMF or ethanol/dioxane is critical for purity .
Q. How is structural confirmation performed for derivatives of this compound?
- Methodological Answer : Structural elucidation relies on ¹H/¹³C NMR (e.g., δ 36.9–160.3 ppm for pyrazolopyrimidine protons and carbons ), IR spectroscopy (to confirm carbonyl groups at ~1700 cm⁻¹), and elemental analysis (e.g., C, H, N content matching calculated values within ±0.3% ). High-resolution mass spectrometry (HRMS) further validates molecular ion peaks.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific safety data for the diphenyl derivative is limited, structurally similar pyrazolopyrimidines require standard PPE (gloves, lab coat, goggles) due to potential irritancy. Work in a fume hood to minimize inhalation risks. MedChemExpress guidelines for analogs recommend neutralization of acidic byproducts with 10% NaOH and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How can regioselectivity be controlled during the introduction of aryl substituents to the pyrazolopyrimidine core?
- Methodological Answer : Regioselectivity is dictated by reaction conditions. For example, using N-arylsubstituted α-chloroacetamides in the presence of base (e.g., K₂CO₃) promotes substitution at the N1 position . Microwave-assisted synthesis or transition metal catalysis (e.g., Pd) may enhance selectivity for the 6-position . Solvent polarity (e.g., DMF vs. THF) also influences steric and electronic effects .
Q. What analytical strategies resolve discrepancies between calculated and observed elemental analysis data?
- Methodological Answer : Discrepancies >0.4% in C/H/N content (e.g., C: 54.81% calc. vs. 54.61% obs. ) suggest incomplete purification or side reactions. Re-run analyses using HPLC-grade solvents for recrystallization and confirm homogeneity via TLC (silica gel, ethyl acetate/hexane). If inconsistencies persist, employ X-ray crystallography to verify molecular packing and stoichiometry .
Q. How do electronic effects of substituents (e.g., -F, -CF₃) impact the compound’s reactivity in multicomponent reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) on aromatic aldehydes increase electrophilicity, accelerating nucleophilic attack at the pyrazolopyrimidine C5 position. This is evidenced by higher yields (75–85%) for trifluoromethyl-substituted derivatives compared to methoxy analogs (60–70%) . Computational studies (DFT) can model charge distribution to predict reactivity trends.
Q. What mechanistic pathways explain the formation of dihydropyrazolo[1,5-a]pyrimidines from this scaffold?
- Methodological Answer : Under acidic conditions (e.g., H₂SO₄), the pyrimidin-4-one ring undergoes ring-opening and recyclization via a hemiaminal intermediate. For example, treatment with sulfuric acid at room temperature for 4 days forms thiazolo[3,2-a]pyrimidin-4(1H)-one derivatives . Monitoring via in situ FTIR or LC-MS helps track intermediate formation.
Data Interpretation & Contradictions
Q. How should researchers address conflicting NMR data for structurally similar analogs?
- Methodological Answer : Conflicting NMR shifts (e.g., δ 156.1 ppm vs. 158.2 ppm for carbonyl carbons ) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or tautomerism. Standardize solvents and acquire 2D NMR (HSQC, HMBC) to resolve ambiguities. Cross-reference with crystallographic data (if available) for definitive assignments .
Q. What strategies optimize the synthesis of water-soluble derivatives for biological testing?
- Methodological Answer : Introduce polar groups (e.g., -OH, -NH₂) at the C3 or C5 positions via nucleophilic substitution . For instance, coupling with 4-hydroxyphenyldiazenyl groups increases solubility in aqueous buffers (pH 7.4) while maintaining bioactivity . Confirm solubility via dynamic light scattering (DLS) and adjust pH to prevent precipitation.
Q. How can computational tools predict the metabolic stability of this compound?
- Methodological Answer :
Use ADMET prediction software (e.g., SwissADME) to model cytochrome P450 interactions and metabolic hotspots. For example, the diphenyl groups may reduce hepatic clearance due to steric hindrance, while electron-deficient rings (e.g., pyrimidinone) could enhance susceptibility to hydrolysis. Validate predictions with in vitro microsomal assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
